HIV-1 Protease Inhibition: Acetyl-Pepstatin Outperforms Pepstatin A in Direct Head-to-Head Ki Comparison
In a direct kinetic comparison using an HPLC-based assay with the substrate VSQNY↓PIVQ, acetyl-pepstatin inhibited HIV-1 protease with a Ki of 13 ± 0.5 nM, whereas pepstatin A exhibited a Ki of 22 ± 1.6 nM [1]. Acetyl-pepstatin therefore demonstrates approximately 1.7-fold higher binding affinity for HIV-1 protease relative to pepstatin A under identical experimental conditions.
| Evidence Dimension | HIV-1 protease inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 13 ± 0.5 nM |
| Comparator Or Baseline | Pepstatin A: 22 ± 1.6 nM |
| Quantified Difference | 1.7-fold higher affinity (Ki ratio = 0.59) |
| Conditions | HPLC-based assay; substrate VSQNY↓PIVQ; pH 5.0 buffer (200 mM MES, 200 mM Tris, 100 mM sodium acetate) with 2 M NaCl |
Why This Matters
This quantitative superiority supports procurement of acetyl-pepstatin over pepstatin A for HIV-1 protease assays where higher sensitivity or lower working concentrations are required.
- [1] Matúz K, Mótyán J, Li M, et al. Inhibition of XMRV and HIV-1 proteases by pepstatin A and acetyl-pepstatin. FEBS J. 2012;279(17):3276-3286. Table 1. View Source
